REACTION_CXSMILES
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[N+:1]([C:4]1[C:9]([C:10]([OH:12])=[O:11])=[C:8]([O:13][CH3:14])[C:7]([O:15][CH3:16])=[CH:6][CH:5]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[C:9]([C:10]([OH:12])=[O:11])=[C:8]([O:13][CH3:14])[C:7]([O:15][CH3:16])=[CH:6][CH:5]=1
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Name
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|
Quantity
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23.4 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C(=C1C(=O)O)OC)OC
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Name
|
|
Quantity
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2.5 g
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Type
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solvent
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Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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treated with 1 bar H2 for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration over Celite
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Type
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CUSTOM
|
Details
|
the solution evaporated
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Type
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DISSOLUTION
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Details
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the residue was dissolved in 300 ml dioxane
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Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |